

Structural Elucidation of Novel 8-Formylophiopogonone B Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Formylophiopogonone B

Cat. No.: B2977291

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel **8-Formylophiopogonone B** analogs. While direct literature on this specific subclass of homoisoflavonoids is emerging, this document synthesizes established protocols from the broader study of homoisoflavonoids isolated from the genus *Ophiopogon*, offering a foundational framework for researchers in the field.

Introduction to 8-Formylophiopogonone B and its Analogs

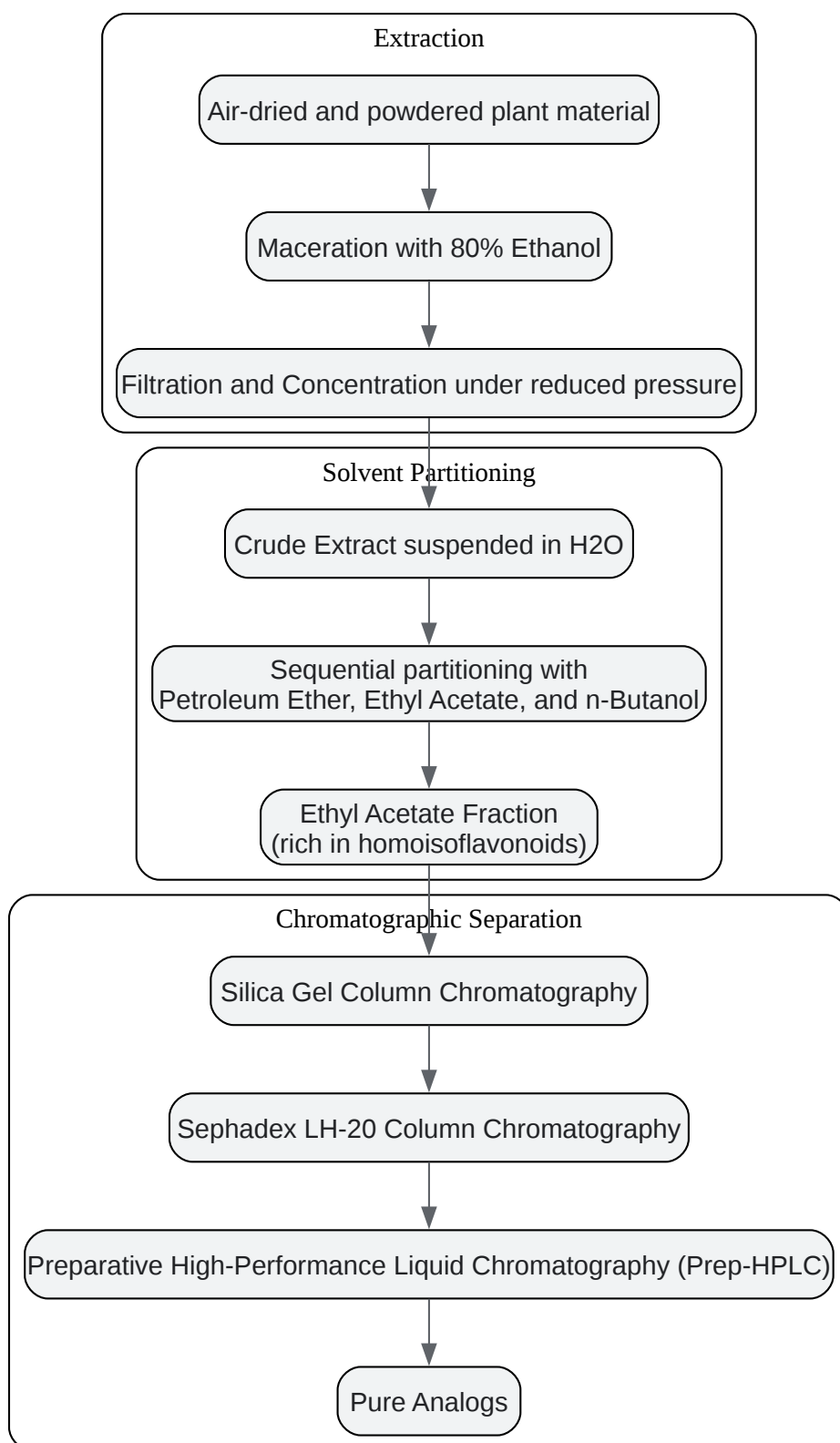
8-Formylophiopogonone B belongs to the homoisoflavonoid class of natural products, which are characteristic secondary metabolites of plants in the *Ophiopogon* genus. These compounds have garnered significant interest due to their potential biological activities. The structural elucidation of novel analogs is a critical step in understanding their structure-activity relationships (SAR) and exploring their therapeutic potential. The core structure of ophiopogonones, featuring a chromanone ring with a benzyl substituent at C-3, provides a scaffold for diverse structural modifications, including formylation, methylation, and glycosylation.

Experimental Protocols

The structural elucidation of novel **8-Formylophiopogonone B** analogs follows a systematic workflow, beginning with the isolation and purification of the compounds from their natural source, followed by comprehensive spectroscopic analysis.

Isolation and Purification

A generalized protocol for the isolation of homoisoflavonoids from plant material, such as the tubers of *Ophiopogon japonicus*, is outlined below. This multi-step process is crucial for obtaining pure compounds for structural analysis.

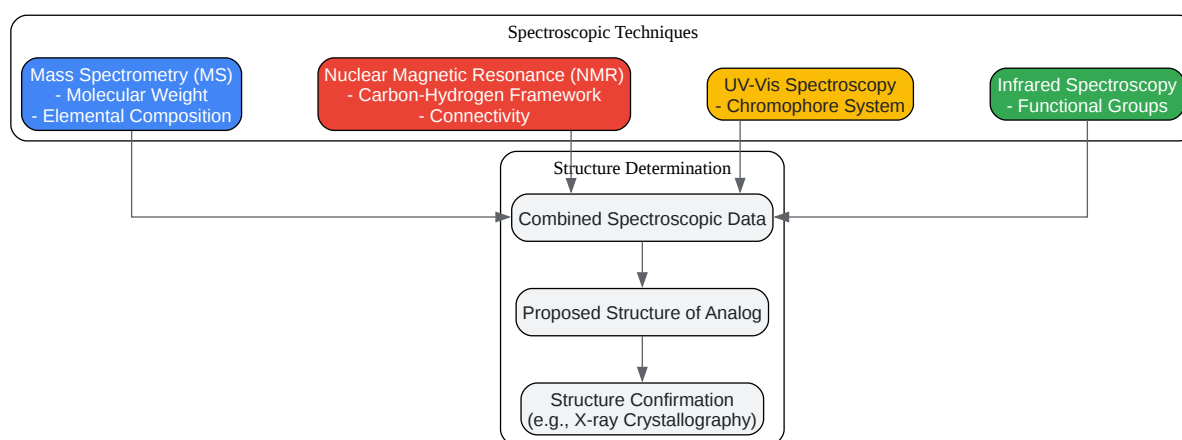


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Figure 1: General workflow for the isolation and purification of homoisoflavonoid analogs.

Spectroscopic Analysis for Structural Elucidation

The determination of the chemical structure of the isolated analogs relies on a combination of modern spectroscopic techniques.



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Figure 2: Logical relationship of spectroscopic data in structural elucidation.

2.2.1. Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the accurate molecular weight and elemental composition of the purified compounds.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule. These include:

- ^1H NMR: Provides information on the number and chemical environment of protons.
- ^{13}C NMR: Reveals the number and types of carbon atoms.
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH , CH_2 , and CH_3 groups.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, crucial for establishing the connectivity of different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, aiding in stereochemical assignments.

2.2.3. UV-Vis and IR Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions and the nature of the chromophoric system, while IR spectroscopy helps in the identification of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

Data Presentation

The spectroscopic data for a novel **8-Formylophiopogonone B** analog would be systematically organized for clarity and comparison. The following tables represent a template for the presentation of such data.

Table 1: ^1H NMR Spectroscopic Data (Exemplary) (Data presented here is hypothetical and for illustrative purposes only)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	4.52	dd	11.5, 5.0
3	3.25	m	
5-OH	12.10	s	
6	7.15	s	
7-OH	9.80	s	
8-CHO	10.50	s	
2'	6.90	d	8.0
3'	7.20	t	8.0
4'	6.85	d	8.0
5'	7.20	t	8.0
6'	6.90	d	8.0
3-CH ₂	2.90	m	

Table 2: ¹³C NMR Spectroscopic Data (Exemplary) (Data presented here is hypothetical and for illustrative purposes only)

Position	δC (ppm)
2	79.5
3	45.2
4	198.0
4a	102.8
5	162.5
6	108.1
7	164.0
8	105.3
8a	160.1
8-CHO	192.5
1'	130.2
2'	115.8
3'	128.5
4'	120.3
5'	128.5
6'	115.8
3-CH ₂	32.1

Conclusion

The structural elucidation of novel **8-Formylophiopogonone B** analogs is a meticulous process that combines systematic isolation and purification with in-depth spectroscopic analysis. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to characterize these potentially bioactive molecules. A thorough and accurate structural determination is the cornerstone for subsequent biological evaluation and the development of new therapeutic agents.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com